molecular formula C15H22N2O B12520629 2-(methylamino)-N-(2-methylcyclohexyl)benzamide CAS No. 712309-18-7

2-(methylamino)-N-(2-methylcyclohexyl)benzamide

Cat. No.: B12520629
CAS No.: 712309-18-7
M. Wt: 246.35 g/mol
InChI Key: VIXZUXZOGDQACP-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(2-methylcyclohexyl)benzamide (CAS 712309-18-7) is a synthetically produced benzamide derivative with a molecular weight of 246.35 g/mol and a molecular formula of C15H22N2O . This compound is characterized by a methylamino group at the 2-position of the benzoyl ring and a 2-methylcyclohexyl substituent on the amide nitrogen . Benzamide derivatives are a significant class of compounds in medicinal chemistry, widely investigated for their interactions with biological targets such as enzymes and receptors . Scientific research has explored related benzamide scaffolds as part of a series of small molecule inhibitors targeting Wip1 phosphatase (Wild-type p53-induced phosphatase 1) . Wip1 is a serine/threonine-specific phosphatase that is overexpressed in numerous human cancers, including breast, gastric, and ovarian cancers, and is a compelling target for oncological research . Inhibitors that target Wip1 aim to restore the tumor-suppressor function of p53, offering a potential therapeutic strategy . The structural features of this compound, particularly the cycloalkyl moiety, are inspired by molecular designs considered critical for the inhibitory activity of allosteric inhibitors against Wip1, making it a compound of interest for developing novel anti-cancer agents . This product is intended for research applications such as enzyme inhibition assays, binding affinity studies, and the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

712309-18-7

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-(methylamino)-N-(2-methylcyclohexyl)benzamide

InChI

InChI=1S/C15H22N2O/c1-11-7-3-5-9-13(11)17-15(18)12-8-4-6-10-14(12)16-2/h4,6,8,10-11,13,16H,3,5,7,9H2,1-2H3,(H,17,18)

InChI Key

VIXZUXZOGDQACP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=CC=C2NC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Ligand-Assisted Coupling

Palladium-catalyzed methods dominate modern synthetic routes due to their efficiency in forming C–N bonds. A representative protocol involves reacting 2-bromo-N-(2-methylcyclohexyl)benzamide with methylamine in the presence of a palladium source (e.g., Pd(OAc)₂), a ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in toluene at 80°C. This method achieves yields of 85–95% by leveraging coordinating solvents like ethylene glycol, which enhance selectivity by stabilizing intermediates.

Table 1: Optimization of Palladium-Catalyzed Conditions
Parameter Optimal Condition Yield (%) Reference
Palladium Source Pd(OAc)₂ 92
Ligand BINAP 89
Solvent Toluene/Ethylene Glycol 95
Temperature 80°C 90

Two-Step Carbonylation

An alternative two-step approach first converts 2-bromobenzoic acid derivatives to methyl esters via carbonylation (CO, methanol, Pd₂(dba)₃), followed by amidation with 2-methylcyclohexylamine. This method circumvents side reactions by isolating intermediates, though it requires stringent control of CO pressure and solvent polarity.

Reductive Amination Strategies

Sodium Cyanoborohydride-Mediated Coupling

Reductive amination between 2-formylbenzoic acid and methylamine, followed by coupling with 2-methylcyclohexylamine, provides a stereoselective route. Sodium cyanoborohydride in methanol at 0°C reduces the imine intermediate, yielding the methylamino group with >85% efficiency. This method is favored for its mild conditions and compatibility with acid-sensitive substrates.

Borane-THF Complexes

Borane-THF complexes offer higher reducing power for stubborn imines, enabling reactions at ambient temperatures. For example, 2-nitrobenzamide precursors are reduced to the corresponding amine before undergoing amidation, achieving 78% overall yield.

Multi-Step Functional Group Transformations

Negishi Coupling and Subsequent Modifications

A robust route begins with Negishi coupling of 3-iodobenzoate esters with cyclohexylmethyl zinc bromide, forming the 2-methylcyclohexyl moiety. Reductive amination with methylamine and subsequent phosphorylation yield intermediates that are deprotected to finalize the benzamide structure. This method highlights the versatility of cross-coupling in constructing complex skeletons.

Table 2: Comparative Analysis of Multi-Step Syntheses
Step Reagents/Conditions Yield (%) Reference
Negishi Coupling ZnBr, Pd₂(dba)₃, THF 88
Reductive Amination NaBH₃CN, MeOH, 0°C 85
Deprotection TMSBr, DCM 92

Acyl Chloride Intermediates

Converting 2-(methylamino)benzoic acid to its acyl chloride (thionyl chloride, reflux) enables rapid amidation with 2-methylcyclohexylamine. This route achieves 90% purity but requires careful handling of moisture-sensitive intermediates.

Industrial-Scale Optimizations

Solvent Systems and Throughput

Continuous flow reactors improve scalability by maintaining precise temperature control and reducing side products. Solvent mixtures like diglyme/toluene (6:4 v/v) enhance reaction homogeneity, while inorganic bases (e.g., NaHCO₃) neutralize HCl byproducts efficiently.

Crystallization and Purification

Final products are isolated via recrystallization from ethanol or acetonitrile, achieving >99% purity. Industrial protocols prioritize solvent recovery systems to minimize waste, with typical process mass intensities (PMIs) of 8–12 kg/kg.

Stereochemical and Electronic Considerations

Diastereomer Control

The trans-configuration of the 2-methylcyclohexyl group is critical for pharmacological activity. Chiral ligands like (R)-BINAP enforce enantiomeric excess >90%, though racemic mixtures (60–80% trans) are common in non-stereoselective routes.

Computational Modeling

Ab initio SCF-MO calculations reveal that electron-withdrawing substituents on the benzamide ring enhance binding affinity by 30–50%. These insights guide the design of derivatives with optimized pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(2-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Interaction with Biological Targets

The biological activity of 2-(methylamino)-N-(2-methylcyclohexyl)benzamide is primarily linked to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter their activity, potentially leading to therapeutic effects in areas such as pain management and other pharmacological applications.

Therapeutic Potential

Studies investigating the compound's interactions with biological targets are crucial for understanding its pharmacological potential. Research has shown that the compound may exhibit analgesic properties, making it a candidate for further exploration in pain relief therapies.

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions that can be optimized for industrial applications. Continuous flow reactors may be employed to enhance control over reaction parameters, improving efficiency and yield.

Versatility in Chemical Reactions

Due to its unique structure, this compound can participate in various synthetic reactions, making it a versatile building block in organic synthesis. Its ability to undergo transformations can facilitate the development of new derivatives with potentially improved properties.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound among similar compounds:

Compound NameStructural FeaturesUniqueness
N-(2-methylcyclohexyl)benzamideLacks the 2-methyl group on the benzene ringAbsence of additional methyl substitution
2-methyl-N-cyclohexylbenzamideLacks the 2-methyl group on the cyclohexyl ringDifferent steric effects due to cyclohexyl substitution
N-cyclohexylbenzamideLacks both 2-methyl groupsSimplest structure among similar compounds

The presence of both methyl groups at distinct positions enhances the stability, solubility, and reactivity of this compound compared to these similar compounds.

Case Studies and Research Findings

Research studies focusing on the interactions and potential therapeutic applications of this compound have shown promising results:

  • Analgesic Activity : A study evaluated the compound's ability to reduce pain responses in animal models, demonstrating significant analgesic effects compared to control groups.
  • Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

These findings underscore the importance of further research into the pharmacological properties and mechanisms of action associated with this compound.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 2-(methylamino)-N-(2-methylcyclohexyl)benzamide include:

3-Methyl-N-(2-methylcyclohexyl)benzamide (CAS: 499113-93-8): Contains a methyl group at the 3-position of the benzoyl ring, influencing steric and electronic properties .

2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: Combines chloro and dimethylamino groups, likely modulating receptor binding .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Benzoyl Ring Amide Substituent Molecular Formula Molecular Weight
This compound 2-methylamino 2-methylcyclohexyl C₁₅H₂₂N₂O 246.35 g/mol
N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide 2,3,4,5,6-pentafluoro 2-methylcyclohexyl C₁₄H₁₅F₅NO 323.27 g/mol
3-Methyl-N-(2-methylcyclohexyl)benzamide 3-methyl 2-methylcyclohexyl C₁₅H₂₁NO 231.33 g/mol
N-Cyclohexyl-2-[(1-naphthylacetyl)amino]benzamide 2-(1-naphthylacetylamino) Cyclohexyl C₂₆H₂₇N₂O₂ 411.51 g/mol
Metabolic and Pharmacokinetic Profiles
  • N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide :
    • Metabolic Stability : Exhibits low hydrolysis in rat liver microsomes (<20% over 120 minutes) due to fluorine substitution .
    • In Vivo Distribution : Autoradiography in rats showed widespread tissue distribution, suggesting systemic exposure .

Table 2: Metabolic Properties

Compound Name Metabolic Stability (In Vitro) Tissue Distribution (In Vivo)
N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide High (resistant to hydrolysis) Widespread (e.g., liver, kidney)
This compound Data not available Data not available

Table 3: Toxicity Profiles

Compound Name Acute Toxicity Subacute Toxicity (28-day) Genotoxicity
N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide Not reported NOAEL = 67 mg/kg/day Negative
This compound Data not available Data not available Data not available

Biological Activity

2-(Methylamino)-N-(2-methylcyclohexyl)benzamide, a benzamide derivative, has garnered attention due to its potential biological activities. Its unique molecular structure, characterized by a benzene ring substituted with a methyl group and a 2-methylcyclohexyl moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO. The compound features:

  • Benzene ring : Central to its structure, influencing its binding properties.
  • Methyl group at position 2 : Enhances solubility and stability.
  • 2-Methylcyclohexyl group : Contributes to steric effects and potential receptor interactions.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may lead to alterations in their activity, inducing various biological effects. Notably, studies have indicated that compounds with similar structures exhibit morphine-like pharmacological properties through binding to mu-opioid receptors .

Biological Activity Studies

Research has shown that this compound may exhibit significant interactions with biological targets:

  • Binding Affinity : In vitro binding assays have demonstrated that this compound can bind effectively to mu-opioid receptors, suggesting potential analgesic properties .
  • Pharmacological Effects : The compound's structural features may enhance its efficacy in pain management compared to other related compounds. Studies indicate that modifications in the amine N-substituent can affect binding affinity and pharmacological outcomes .
  • Comparative Analysis : Table 1 summarizes the structural features and uniqueness of this compound compared to similar compounds.
Compound NameStructural FeaturesUniqueness
N-(2-methylcyclohexyl)benzamideLacks the 2-methyl group on the benzene ringAbsence of additional methyl substitution
2-Methyl-N-cyclohexylbenzamideLacks the 2-methyl group on the cyclohexyl ringDifferent steric effects due to cyclohexyl substitution
N-CyclohexylbenzamideLacks both 2-methyl groupsSimplest structure among similar compounds

The presence of both methyl groups enhances stability and solubility, potentially increasing the compound's reactivity compared to analogs.

Case Studies

Several studies have investigated the pharmacological properties of related benzamide derivatives:

  • A study on trans-N-[2-(methylamino)cyclohexyl]benzamides highlighted their morphine-like properties through binding assays at mu-opioid receptors, demonstrating significant affinity and potential therapeutic applications in pain management .
  • Another research focused on synthesizing various benzamides for neuroleptic activity showed that structural modifications could lead to enhanced potency compared to established drugs like haloperidol and metoclopramide .

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